N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a morpholine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated chromene .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
What sets N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Properties
Molecular Formula |
C25H28N2O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5/c1-16-12-20-22(28)14-24(32-23(20)13-17(16)2)25(29)26-15-21(27-8-10-31-11-9-27)18-4-6-19(30-3)7-5-18/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,26,29) |
InChI Key |
VYFSSKHYAWRKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
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